molecular formula C13H14N4O4S B2604783 2-(2-nitrophenoxy)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 307544-98-5

2-(2-nitrophenoxy)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2604783
CAS No.: 307544-98-5
M. Wt: 322.34
InChI Key: IRBVLLMADVJVLC-UHFFFAOYSA-N
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Description

2-(2-nitrophenoxy)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery, designed by integrating a 1,3,4-thiadiazole scaffold with a nitrophenoxyacetamide moiety. The 1,3,4-thiadiazole nucleus is a privileged structure in pharmacochemistry, known for its ability to serve as a key pharmacophore in inhibitors targeting various enzymes, particularly kinases and carbonic anhydrases . The structural architecture of this compound suggests its primary research value lies in probing enzyme active sites and modulating signal transduction pathways. The isopropyl-substituted thiadiazole ring can act as a rigid heterocyclic core that facilitates potent binding interactions, while the 2-nitrophenoxyacetamide chain may confer specific electronic and steric properties critical for substrate mimicry or allosteric regulation. Researchers are investigating this acetamide derivative as a potential lead compound for developing novel therapeutic agents, with studies focusing on its mechanism of action as a protein kinase inhibitor or its efficacy against bacterial pathogens by targeting essential bacterial enzymes. Its application extends to chemical biology, where it is used as a molecular tool to understand cellular processes and identify new targets for disease intervention.

Properties

IUPAC Name

2-(2-nitrophenoxy)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O4S/c1-8(2)12-15-16-13(22-12)14-11(18)7-21-10-6-4-3-5-9(10)17(19)20/h3-6,8H,7H2,1-2H3,(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRBVLLMADVJVLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)COC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601330517
Record name 2-(2-nitrophenoxy)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601330517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658797
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

307544-98-5
Record name 2-(2-nitrophenoxy)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601330517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 2-(2-nitrophenoxy)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide is a derivative of the 1,3,4-thiadiazole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C14H16N4O3SC_{14}H_{16}N_{4}O_{3}S. Its structure includes a thiadiazole ring, which is known for contributing to various biological activities due to its unique electronic properties.

Antimicrobial Activity

  • Mechanism of Action : The antimicrobial activity of thiadiazole derivatives often involves interference with bacterial cell wall synthesis and function. The presence of the nitrophenoxy group enhances membrane permeability, facilitating the entry of the compound into bacterial cells.
  • Case Studies :
    • A study reported that derivatives similar to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32.6 μg/mL to 62.5 μg/mL .
    • Another research highlighted that compounds with similar structures showed strong inhibition against Gram-positive bacteria such as Bacillus cereus and Bacillus subtilis, with zones of inhibition exceeding 15 mm at concentrations of 500 μg/disk .
CompoundBacterial StrainMIC (μg/mL)Zone of Inhibition (mm)
AStaphylococcus aureus32.618
BEscherichia coli62.515
CBacillus cereus<50>19

Anticancer Activity

  • Cytotoxic Effects : The anticancer potential of this compound is attributed to its ability to induce apoptosis in cancer cells. Thiadiazole derivatives have shown promising results in inhibiting tumor growth in various cancer cell lines.
  • Research Findings :
    • In vitro studies demonstrated that derivatives of 1,3,4-thiadiazoles exhibited cytotoxicity against breast cancer (MCF-7) and lung carcinoma (A549) cell lines, with IC50 values as low as 0.28μg/mL0.28\,\mu g/mL .
    • Molecular docking studies suggested that these compounds could inhibit tubulin polymerization, a critical process for cancer cell division .
Cell LineIC50 (μg/mL)Mechanism of Action
MCF-70.28Tubulin inhibition
A5490.52Induction of apoptosis
LoVo<200Cell cycle arrest in G0/G1 phase

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives can be significantly influenced by their structural modifications:

  • Substituents : The presence of electron-withdrawing groups like nitro enhances antimicrobial activity.
  • Linkers : Variations in linker length and type can alter the interaction with biological targets.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Numerous studies have investigated the anticancer potential of thiadiazole derivatives, including 2-(2-nitrophenoxy)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide. Research indicates that compounds with thiadiazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that thiadiazole derivatives showed promising activity against HepG-2 (liver cancer) and A-549 (lung cancer) cell lines, with some compounds outperforming standard treatments like cisplatin .

Antimicrobial Properties

Thiadiazoles are also recognized for their antimicrobial properties. The compound has been evaluated for its efficacy against a range of bacterial strains. In one study, derivatives were synthesized and tested against Escherichia coli and Staphylococcus aureus, showing notable antibacterial activity . The presence of the nitrophenoxy group is believed to enhance this activity by facilitating interactions with microbial targets.

Agricultural Applications

Pesticidal Activity

Thiadiazole derivatives have been explored as potential agrochemicals due to their ability to inhibit plant pathogens. The compound this compound has shown promise in protecting crops from various fungal infections. Studies have indicated that these compounds can disrupt fungal cell wall synthesis and function as effective fungicides .

Materials Science

Polymeric Applications

The incorporation of thiadiazole derivatives into polymer matrices has been investigated for developing advanced materials with enhanced thermal stability and mechanical properties. The unique electronic properties of thiadiazoles make them suitable for applications in organic electronics and photonic devices . Research on polymer composites containing thiadiazole units has shown improved conductivity and stability under thermal stress.

Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved Effects
AnticancerHepG-2, A-549Significant cytotoxicity
AntimicrobialE. coli, S. aureusNotable antibacterial activity
PesticidalVarious fungal pathogensEffective fungicidal action

Chemical Reactions Analysis

Key Reagents and Conditions

  • Thiadiazole ring formation : Thiosemicarbazide reacts with carboxylic acid derivatives under acidic conditions.

  • Nitrophenoxy group synthesis : Likely involves nitration reactions or substitution of phenolic precursors.

  • Coupling reaction : EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) are used in acetonitrile to form the amide bond .

Thiadiazole Ring Formation

The thiadiazole ring is synthesized via a reaction between thiosemicarbazide and a carboxylic acid derivative (e.g., chloroacetic acid) under acidic conditions. This step forms the 1,3,4-thiadiazole core structure.

Nitrophenoxy Group Integration

The nitrophenoxy group is introduced through substitution or bromination followed by coupling. For example, 3-bromophenol derivatives may undergo bromination and subsequent reaction with chloroacetic acid to form the nitrophenoxy-acetic acid precursor.

Amide Bond Formation

The final coupling step uses EDC and HOBt to link the thiadiazole derivative with the nitrophenoxy-acetic acid. This reaction is typically conducted in acetonitrile at room temperature, followed by purification via column chromatography .

Reaction Conditions and Yields

Reaction TypeConditionsYield RangeReferences
Thiadiazole ring formationAcidic conditionsN/A
Amide bond formationEDC/HOBt in acetonitrile68–88%
Coupling reactionEDCI, triethylamineN/A

Oxidation

The thiadiazole ring may undergo oxidation to form sulfoxides or sulfones, particularly under strong oxidizing conditions (e.g., hydrogen peroxide or mCPBA).

Substitution

The bromine atom in analogous bromophenoxy derivatives can act as a leaving group, enabling nucleophilic substitution (e.g., with sodium azide or potassium cyanide).

Reduction

The nitrophenoxy group or thiadiazole ring may undergo reduction, though specific conditions for this compound are not detailed in the provided sources.

Comparative Analysis of Structural Variants

CompoundStructural FeaturesKey Activity/Difference
2-(3-bromophenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamideBromophenoxy group, isopropyl substituentOxidation/reduction susceptibility
2-(4-bromophenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamideBromine at para positionSimilar anticancer properties
2-(3-chlorophenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamideChlorine instead of brominePotentially lower bioactivity

Research Findings and Implications

  • Synthesis efficiency : The use of EDC and HOBt in acetonitrile ensures high yields (up to 93%) for similar thiadiazole derivatives .

  • Biological relevance : Thiadiazole derivatives are known for anticancer and antibacterial activities, often mediated by apoptosis induction or caspase activation .

  • Structure-activity relationships : Substituents on the thiadiazole ring (e.g., propan-2-yl) and the nitrophenoxy group influence biological activity, with electron-withdrawing groups enhancing potency .

Characterization Techniques

The compound is typically characterized using:

  • Nuclear Magnetic Resonance (NMR) spectroscopy to confirm functional groups.

  • High-Resolution Mass Spectrometry (HRMS) to verify molecular weight and purity.

This synthesis pathway highlights the compound’s potential for further medicinal chemistry applications, particularly in drug development targeting cancer and infectious diseases.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physicochemical Properties
Compound Molecular Weight Melting Point (°C) LogP (Predicted)
Compound 3 458.89 Not reported 3.2
Compound 5l 454.41 269.5–271 4.1
Flufenacet 363.29 Not reported 3.8
Target Compound 349.35 Estimated 180–200 2.9

Q & A

Basic Question

  • IR Spectroscopy: Identify functional groups (e.g., C=O at ~1670 cm⁻¹, nitro groups at ~1520 cm⁻¹) .
  • ¹H/¹³C NMR: Confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.0 ppm, isopropyl CH₃ at δ 1.2–1.4 ppm) .
  • X-Ray Diffraction: Resolve molecular geometry and confirm thiadiazole ring conformation. Co-crystallization with intermediates (e.g., using acetic acid) enhances crystal quality .

How can contradictory bioactivity data for thiadiazole derivatives be resolved?

Advanced Question
Discrepancies in biological activity (e.g., antimicrobial vs. inactive results) may arise from:

  • Structural Variations: Subtle changes in the nitro-phenoxy group’s orientation can alter binding affinity. Computational docking (e.g., AutoDock Vina) can model interactions with target enzymes .
  • Assay Conditions: Standardize protocols (e.g., MIC testing in Mueller-Hinton broth at pH 7.2) to reduce variability. Cross-validate with in vivo models (e.g., Wister albino mice for toxicity) .

What strategies are effective for improving the compound’s metabolic stability in pharmacokinetic studies?

Advanced Question

  • Derivatization: Introduce electron-withdrawing groups (e.g., fluorination at the phenyl ring) to reduce oxidative metabolism .
  • Prodrug Design: Mask the acetamide group as an ester (e.g., pivaloyloxymethyl) to enhance oral bioavailability .
  • In Vitro Assays: Use liver microsomes (human/rat) to identify metabolic hotspots via LC-MS profiling .

What are the methodological challenges in scaling up the synthesis of this compound?

Advanced Question

  • Solvent Volume Reduction: Replace DMF with toluene/water mixtures for easier separation and lower environmental impact .
  • Safety Protocols: Nitro groups are explosive under high heat; use controlled heating (e.g., oil baths ≤373 K) and small batch sizes .
  • Quality Control: Implement inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

How does the electronic nature of the nitrophenoxy group influence reactivity in further functionalization?

Advanced Question

  • Electrophilic Aromatic Substitution (EAS): The nitro group deactivates the ring, directing substitutions to the meta position. Use Lewis acids (e.g., FeCl₃) to facilitate reactions .
  • Reduction Reactions: Catalytic hydrogenation (Pd/C, H₂) converts nitro to amine, enabling subsequent acylation or coupling .

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